2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate is a complex organic compound that features a triazolium ring, a diazenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate typically involves multiple steps:
Formation of the Triazolium Ring: The triazolium ring can be synthesized by reacting 1,4-dimethyl-1,2,4-triazole with an appropriate alkylating agent under controlled conditions.
Diazenyl Group Introduction: The diazenyl group is introduced through a diazotization reaction, where aniline derivatives are treated with nitrous acid followed by coupling with the triazolium compound.
Esterification: The final step involves the esterification of the resulting compound with benzoic acid under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the diazenyl group, converting it into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Oxidized triazolium derivatives.
Reduction: Amines derived from the reduction of the diazenyl group.
Substitution: Substituted benzoate esters.
Scientific Research Applications
2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: Its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate involves its interaction with cellular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular metabolism and signaling pathways.
Pathways Involved: It can modulate oxidative stress pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1,2,4-triazole: A simpler triazole derivative with similar structural features.
Benzoate Esters: Compounds with ester functional groups derived from benzoic acid.
Uniqueness
2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate is unique due to its combination of a triazolium ring, diazenyl group, and benzoate ester, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72749-69-0 |
---|---|
Molecular Formula |
C21H26N6O6S |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate |
InChI |
InChI=1S/C21H25N6O2.H2O4S/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)22-23-21-24-26(3)16-25(21)2;1-5(2,3)4/h5-13,16H,4,14-15H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
AHSRDOIIZXWAKG-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NN(C=[N+]3C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.